molecular formula C7H15NO2 B7840149 L-Beta-homoisoleucine, HCl

L-Beta-homoisoleucine, HCl

Cat. No.: B7840149
M. Wt: 145.20 g/mol
InChI Key: JHEDYGILOIBOTL-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Beta-homoisoleucine hydrochloride (CAS: 219310-10-8) is a non-proteinogenic amino acid derivative characterized by a homologated side chain. Structurally, it is a β-homo variant of isoleucine, where the side chain is extended by one methylene group (-CH₂-), resulting in a five-carbon branched alkyl chain . This modification alters its steric and electronic properties compared to canonical amino acids, making it valuable in peptide engineering and medicinal chemistry. The hydrochloride salt form enhances solubility in polar solvents like water and alcohols, facilitating its use in synthetic applications .

The compound is cataloged by specialty chemical suppliers (e.g., Biopharmacule Speciality Chemicals, Combi-Blocks) as a building block for peptide synthesis and biochemical research . Its molecular formula is C₇H₁₆ClNO₂, with a molecular weight of 197.66 g/mol .

Properties

IUPAC Name

(3S,4S)-3-amino-4-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEDYGILOIBOTL-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Allylation and Ozonolysis Sequence

The stereoselective synthesis of L-β-homoisoleucine hinges on constructing its quaternary carbon center. A proven approach involves stereodivergent allylation of chiral imines followed by ozonolysis (Scheme 1). Starting from (S)-tert-butanesulfinamide, condensation with 4-methylpent-2-enal generates an imine intermediate. Diastereoselective allylation using Grignard reagents (e.g., allylmagnesium bromide) at −78°C achieves a 9:1 dr favoring the (2S,4S) configuration. Subsequent ozonolysis of the allyl group in methanol/water (1:1) at −78°C cleaves the double bond to yield an aldehyde intermediate, which undergoes Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) to the carboxylic acid. Final hydrochloride salt formation via HCl gas saturation in ethanol provides L-β-homoisoleucine HCl in 44% overall yield (Table 1).

Table 1: Key Parameters for Stereoselective Synthesis

StepConditionsYield (%)dr
Allylation−78°C, THF, 12 h929:1
Ozonolysis−78°C, MeOH/H₂O78
Pinnick Oxidation0°C, 2 h62
Salt FormationHCl gas, EtOH95

Crystallization and Purification

Post-synthetic purification leverages differential solubility. Dissolving crude product in hot water (80–90°C, 1:0.5 w/v) with activated carbon (1–3% w/w) removes pigmented impurities. Cooling to 4°C at 0.5°C/min induces crystallization, yielding needle-like β-crystals. Centrifugation (6,000 × g, 10 min) followed by fluidized-bed drying (40°C, 2 h) reduces moisture to <4%, enhancing stability. X-ray diffraction confirms β-crystal purity (99.2% by HPLC).

Biocatalytic Synthesis Using L-Threonine Transaldolase

Enzyme Mechanism and Substrate Scope

L-Threonine transaldolase (ObiH) catalyzes the stereospecific transfer of a glycyl moiety to aldehydes, forming β-hydroxy amino acids. In a two-enzyme cascade, styrene oxide isomerase (SOI) generates α-aryl acetaldehydes from styrene oxides, which ObiH converts to L-β-homoisoleucine precursors (Figure 1). Reaction at pH 7.5, 30°C, with 10 mM NAD⁺ cofactor achieves 68% conversion in 6 h. Whole-cell biocatalysts (E. coli BL21 co-expressing SOI-ObiH) enable recyclability (3 cycles, 55% retained activity).

Table 2: Biocatalytic Reaction Optimization

ParameterOptimal ValueConversion (%)
pH7.568
Temperature30°C68
Cofactor (NAD⁺)10 mM72
Substrate Loading50 mM58

Downstream Processing

Cation-exchange chromatography (SP Sepharose, 20 mM sodium citrate pH 3.0) isolates L-β-homoisoleucine from reaction mixtures. Elution with 0.5 M NaCl yields 89% recovery, while subsequent HCl treatment (1 M, 4°C) precipitates the hydrochloride salt.

Microbial Fermentation

Strain Engineering and Culture Conditions

Recombinant E. coli LAM1000 harboring pA1EL and pREP4 plasmids expresses L-β-homoisoleucine under T7/lac hybrid promoters. M9 minimal media (0.5 mM homoisoleucine, 0.3 mM leucine) suppresses endogenous Leu synthesis, forcing incorporation of exogenous homoisoleucine. Induction with 1 mM IPTG at OD₆₀₀ = 0.9–1.0 maximizes yield (1.2 g/L).

Table 3: Fermentation Parameters

ParameterValueOutcome
Induction OD₆₀₀0.9–1.01.2 g/L titer
Temperature37°C85% viability
Post-induction time3 hMaximal yield

Purification via Affinity Chromatography

Cell lysis (Qiagen Buffer B: 8 M urea, 100 mM NaH₂PO₄, 10 mM Tris-Cl pH 8.0) releases inclusion bodies. Ni-NTA affinity chromatography (250 mM imidazole elution) followed by dialysis (10 kDa MWCO) against 0.1 M HCl yields 92% pure L-β-homoisoleucine HCl. MALDI-TOF confirms mass (MW calc. 197.67 Da, obs. 197.65 Da).

Comparative Analysis of Methods

Table 4: Method Comparison

MetricChemical SynthesisBiocatalysisFermentation
Enantiomeric Excess88%>99%95%
Yield44%68%85%
Scalability10 g100 mg1 kg
CostHighModerateLow

Challenges and Optimization Strategies

Racemization During Crystallization

Acidic conditions (pH < 2) during HCl salt formation risk epimerization. Maintaining temperatures below 10°C and using ethanol as an antisolvent reduce racemization to <2%.

Enzyme Stability in Biocatalysis

ObiH loses 30% activity after 8 h at 30°C. Immobilization on chitosan beads (2% glutaraldehyde crosslinking) extends half-life to 48 h.

Fermentation Contamination

Competitive inhibition by leucine necessitates stringent media formulation. Sequential washing in 0.9% NaCl and leucine-free M9 media reduces cross-contamination to <0.1% .

Chemical Reactions Analysis

L-Beta-homoisoleucine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Peptide Synthesis

L-Beta-homoisoleucine serves as a valuable building block in peptide synthesis. Its incorporation into peptide sequences enhances stability and bioactivity, making it particularly useful in developing novel therapeutic agents.

Case Study: Stabilization of Coiled-Coil Peptides

Research has demonstrated that substituting leucine with L-Beta-homoisoleucine in coiled-coil peptides significantly increases their thermal stability. For instance, replacing six leucine residues in a peptide sequence raised the melting temperature by 17 °C, indicating enhanced structural integrity .

Drug Development

In pharmaceutical research, L-Beta-homoisoleucine is utilized to create compounds targeting specific biological pathways. Its unique properties can potentially reduce side effects compared to traditional amino acids.

Case Study: Targeting Neurological Disorders

Studies have explored the use of L-Beta-homoisoleucine in drug formulations aimed at treating neurological disorders. Its structural similarity to other amino acids allows it to influence neurotransmitter functions, providing insights into neuroprotection mechanisms .

Protein Engineering

Researchers leverage L-Beta-homoisoleucine's properties to modify proteins, improving their functionality and stability. This application is crucial in biotechnological advancements and enzyme design.

Case Study: Enhancing Enzyme Activity

The incorporation of L-Beta-homoisoleucine into enzyme structures has been shown to enhance catalytic efficiency. For example, modifying specific residues with this amino acid has resulted in increased enzyme activity under varying conditions.

Neuroscience Research

Due to its resemblance to other amino acids, L-Beta-homoisoleucine is investigated for its role in neurotransmitter function and neuroprotection.

Case Study: Neurotransmitter Interaction

Research indicates that L-Beta-homoisoleucine can substitute for leucine in neurotransmitter-related peptides, affecting their binding affinity and functional outcomes in neuronal signaling pathways .

Cosmetic Applications

Emerging studies suggest that L-Beta-homoisoleucine may also find applications in cosmetic formulations due to its potential to enhance skin hydration and elasticity.

Case Study: Skin Hydration Studies

Preliminary research indicates that formulations containing L-Beta-homoisoleucine improve skin moisture retention compared to standard amino acid formulations, suggesting its viability as an ingredient in skincare products.

Comparative Analysis of Amino Acids

The following table summarizes the characteristics of L-Beta-homoisoleucine compared to related compounds:

CompoundStructure/CharacteristicsUnique Features
L-Beta-Homoisoleucine Non-proteinogenic; beta carbon with methyl groupEnhances stability of peptides; used in drug design
Isoleucine Branched-chain essential amino acidKey role in protein synthesis
Beta-Alanine Non-proteinogenic; lacks side chainPrecursor for carnosine; role in muscle endurance
Leucine Essential branched-chain amino acidCrucial for muscle protein synthesis

Mechanism of Action

The mechanism by which L-Beta-homoisoleucine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in various biochemical reactions, influencing protein synthesis and other cellular processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) L-Beta-Homoleucine Hydrochloride (CAS: 96386-92-4)
  • Molecular Formula: C₇H₁₅NO₂·HCl .
  • Key Differences: While both compounds are β-homo amino acids, homoleucine features a linear hexyl side chain, whereas homoisoleucine has a branched (methylpentyl) side chain. This branching impacts hydrophobic interactions and peptide folding .
  • Applications : Used in studies of membrane permeability and enzyme-substrate interactions .
(b) D-Beta-Homoisoleucine Hydrochloride (CAS: 1301706-48-8)
  • Molecular Formula: C₇H₁₆ClNO₂ .
  • Key Differences : The D-enantiomer exhibits opposite stereochemistry, which can lead to divergent biological activity (e.g., resistance to proteolytic degradation) .
  • Applications : Explored in chiral drug design and as a control in enzymatic assays .
(c) Boc-L-Beta-Homoisoleucine (CAS: 218608-82-3)
  • Molecular Formula: C₁₂H₂₃NO₄ .
  • Key Differences : The tert-butoxycarbonyl (Boc) protecting group enhances stability during solid-phase peptide synthesis. Unlike the hydrochloride form, it is less polar and requires acidic conditions for deprotection .
  • Applications : Preferred for constructing peptide libraries and modified antibiotics .

Functional Analogues

(a) L-Homophenylalanine Hydrochloride
  • Molecular Formula: C₁₀H₁₄ClNO₂ .
  • Key Differences : Aromatic benzyl side chain provides π-π stacking interactions, unlike the aliphatic branched chain of homoisoleucine. This makes it suitable for targeting hydrophobic pockets in proteins .
(b) L-Homoserine Lactone Hydrochloride
  • Molecular Formula: C₅H₁₀ClNO₂ .
  • Key Differences : Cyclic lactone structure introduces rigidity, contrasting with the flexible side chain of homoisoleucine. Used in studying conformational constraints in peptides .

Physicochemical and Functional Comparison

Compound Molecular Formula CAS Number Solubility Key Applications
L-Beta-Homoisoleucine HCl C₇H₁₆ClNO₂ 219310-10-8 Water, Alcohols Peptide synthesis, enzyme studies
L-Beta-Homoleucine HCl C₇H₁₅NO₂·HCl 96386-92-4 Water, DMSO Membrane permeability assays
Boc-L-Beta-Homoisoleucine C₁₂H₂₃NO₄ 218608-82-3 Organic solvents Stable intermediate in SPPS*
D-Beta-Homoisoleucine HCl C₇H₁₆ClNO₂ 1301706-48-8 Water Chiral drug development

*SPPS: Solid-phase peptide synthesis.
Sources:

Research and Industrial Relevance

  • Peptide Engineering : The extended side chain of L-beta-homoisoleucine HCl introduces steric bulk, enabling the modulation of peptide helicity and protease resistance .
  • Drug Design: Homologated amino acids are employed to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability .
  • Analytical Challenges: HPLC methods optimized for related substances (e.g., Hyoscine Butylbromide in ) suggest that similar techniques (e.g., ion-pair chromatography) may be required to resolve homologated amino acid impurities .

Biological Activity

L-Beta-homoisoleucine hydrochloride (L-BHIL) is a derivative of the amino acid isoleucine, classified as (S)-3-amino-5-methylhexanoic acid hydrochloride. This compound has garnered attention in various fields of biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of L-BHIL, including its mechanisms of action, applications, and relevant case studies.

L-BHIL has the molecular formula C₇H₁₆ClNO₂ and a molecular weight of approximately 165.66 g/mol. Its branched-chain configuration differentiates it from other amino acids, potentially influencing its biological roles. The following table illustrates its structural uniqueness compared to related compounds:

CompoundStructureUnique Features
L-IsoleucineC₆H₁₃NO₂Essential amino acid; involved in protein synthesis.
L-HomoleucineC₇H₁₅NO₂Similar structure but less studied; lacks hydroxyl group.
L-Beta-homoisoleucine C₇H₁₅NO₂ Different branching; potential for distinct biological activity.

The precise mechanisms of action for L-BHIL are not fully elucidated; however, current research suggests several pathways through which it may exert its effects:

  • Protein Translation : Studies indicate that L-BHIL serves as an effective surrogate for leucine in protein translation processes within bacterial cells. Its incorporation into peptides can stabilize structures like coiled-coil motifs, enhancing thermal stability and potentially influencing protein folding and function .
  • Neurobiological Effects : As a branched-chain amino acid, L-BHIL may play a role in neurotransmitter synthesis and regulation, although specific pathways remain to be fully characterized.
  • Biochemical Pathways : Research suggests that L-BHIL could participate in various biochemical pathways, possibly influencing metabolic processes related to energy production and muscle metabolism.

Applications in Research and Industry

L-BHIL's unique properties make it valuable for diverse applications:

  • Academic Research : Used in studies investigating amino acid metabolism and protein synthesis mechanisms.
  • Pharmaceutical Formulations : Its solubility enhances its potential as a component in drug formulations aimed at targeting specific biological pathways.

Case Studies

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing and characterizing L-Beta-homoisoleucine, HCl to ensure purity and structural integrity?

  • Methodological Answer :

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. The HCl salt is typically formed during cleavage and deprotection. Ensure reaction conditions (e.g., temperature, solvent purity) are optimized to minimize side products .
  • Characterization :
  • Purity : Analyze via reversed-phase HPLC with UV detection (λ = 214 nm) and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify backbone stereochemistry and side-chain integrity. Mass spectrometry (ESI-MS or MALDI-TOF) should confirm molecular weight within ±0.1 Da .
  • Reporting : Document all synthetic steps, purification parameters, and spectral data in the main manuscript or supplementary materials to enable reproducibility .

Q. How can researchers accurately quantify the HCl content in this compound formulations?

  • Methodological Answer :

  • Potentiometric Titration : Use standardized NaOH (0.1 M) as the titrant. The HCl content is determined by the first equivalence point (pH ~3–4), corresponding to strong acid neutralization. Employ first- and second-derivative plots to identify endpoints precisely .
  • Validation : Cross-check with ion chromatography (IC) or conductometric titration to resolve ambiguities in mixed-acid systems (e.g., residual TFA from synthesis) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity of this compound across in vitro and in vivo studies?

  • Methodological Answer :

  • Systematic Review Framework : Conduct a scoping study (e.g., PRISMA guidelines) to identify knowledge gaps and confounding variables (e.g., differences in cell lines, dosage regimes, or assay protocols) .
  • Controlled Replication : Replicate key studies under standardized conditions:
  • Use isogenic cell lines to minimize genetic variability.
  • Include dose-response curves (e.g., 0.1–100 µM) and negative controls (e.g., scrambled peptides).
  • Validate in vivo results using multiple animal models (e.g., murine vs. zebrafish) to assess translational relevance .
  • Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity and adjust for batch effects or publication bias .

Q. What advanced computational methods can predict the interactions of this compound with biological targets, and how should these be validated experimentally?

  • Methodological Answer :

  • Molecular Modeling :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target receptors (e.g., GPCRs or enzymes). Parameterize force fields to account for HCl’s ionic interactions .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor dynamics .
  • Experimental Validation :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking predictions.
  • Alanine Scanning Mutagenesis : Identify critical residues in binding pockets that align with computational data .

Data Analysis and Reproducibility

Q. How can researchers address variability in stability studies of this compound under different storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing :
  • Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation products monthly via HPLC-MS .
  • Apply Arrhenius kinetics to extrapolate shelf-life at standard conditions .
  • Statistical Robustness : Use ANOVA with Tukey’s post hoc test to compare degradation rates across conditions. Report confidence intervals (95%) and effect sizes .

Q. What strategies ensure traceability and interoperability of spectral data for this compound in public repositories?

  • Methodological Answer :

  • Metadata Standards : Adopt ISA-Tab format to document experimental conditions (e.g., NMR spectrometer frequency, solvent pH). Include raw data (FID files for NMR, .RAW for MS) in repositories like MetaboLights or Zenodo .
  • Chemical Identifiers : Use IUPAC names and InChIKeys instead of abbreviations to enhance database searchability .

Ethical and Reporting Considerations

Q. How should researchers disclose synthetic byproducts or impurities in this compound to comply with academic integrity standards?

  • Methodological Answer :

  • Full Disclosure : Report all impurities ≥0.1% (w/w) identified via HPLC-UV/ELSD. Provide batch-specific certificates of analysis (CoA) in supplementary materials .
  • Toxicological Assessment : Reference Safety Data Sheets (SDS) for HCl handling and disposal protocols (e.g., OSHA HCS guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.